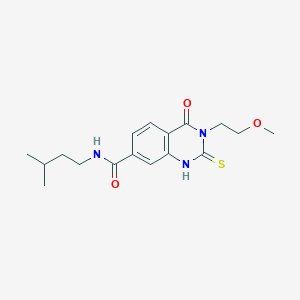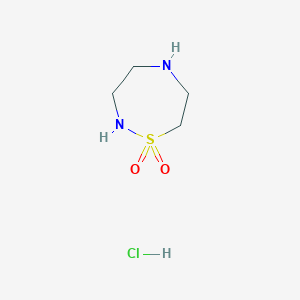![molecular formula C28H28N6O2 B2366820 1-[2-(1H-indol-3-yl)éthyl]-3-[4-[2-(1H-indol-3-yl)éthylcarbamoylamino]phényl]urée CAS No. 1023549-51-0](/img/structure/B2366820.png)
1-[2-(1H-indol-3-yl)éthyl]-3-[4-[2-(1H-indol-3-yl)éthylcarbamoylamino]phényl]urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea is a useful research compound. Its molecular formula is C28H28N6O2 and its molecular weight is 480.572. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anti-inflammatoire
Les dérivés de l'indole ont été trouvés pour posséder des propriétés anti-inflammatoires . Le mécanisme d'action implique le blocage de la liaison de l'arachidonate pour inhiber de manière compétitive les deux isoenzymes de la cyclooxygénase (COX), COX-1 et COX-2, ce qui entraîne des effets analgésiques et anti-inflammatoires .
Activité antivirale
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antiviraux . Par exemple, certains dérivés de l'indole ont montré une activité inhibitrice contre l'influenza A .
Activité anticancéreuse
Les dérivés de l'indole ont été étudiés pour leurs propriétés anticancéreuses potentielles . Les mécanismes exacts sont encore à l'étude, mais on pense que le noyau indole dans ces composés peut se lier avec une forte affinité à plusieurs récepteurs, ce qui pourrait être utile dans le développement de nouveaux médicaments anticancéreux .
Activité anti-VIH
Les dérivés de l'indole ont également été explorés pour leurs propriétés anti-VIH potentielles . Le noyau indole dans ces composés pourrait potentiellement interférer avec la réplication du virus du VIH .
Activité antioxydante
Les dérivés de l'indole ont été trouvés pour posséder des propriétés antioxydantes . Ces composés peuvent aider à neutraliser les radicaux libres nocifs dans le corps, ce qui peut prévenir les dommages cellulaires .
Activité antimicrobienne
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antimicrobiens . Ils se sont avérés efficaces contre une variété de bactéries et de champignons .
Activité antituberculeuse
Les dérivés de l'indole ont été étudiés pour leurs propriétés antituberculeuses potentielles . Ces composés pourraient potentiellement interférer avec la croissance et la réplication de la bactérie de la tuberculose .
Activité antidiabétique
Les dérivés de l'indole ont également été explorés pour leurs propriétés antidiabétiques potentielles . Ces composés pourraient potentiellement aider à réguler les niveaux de sucre dans le sang .
Propriétés
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O2/c35-27(29-15-13-19-17-31-25-7-3-1-5-23(19)25)33-21-9-11-22(12-10-21)34-28(36)30-16-14-20-18-32-26-8-4-2-6-24(20)26/h1-12,17-18,31-32H,13-16H2,(H2,29,33,35)(H2,30,34,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSPCVAPMCOWCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)NC3=CC=C(C=C3)NC(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)





![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)
![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)
